

Application Note: Purity Determination of 1-Ethylpiperazine by GC-MS

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Compound of Interest

Compound Name: 1-Ethylpiperazine

Cat. No.: B041427

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Abstract

This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the purity analysis of **1-Ethylpiperazine**. The method is designed for researchers, scientists, and drug development professionals to ensure the quality and purity of **1-Ethylpiperazine**, a key intermediate in the synthesis of various pharmaceutical compounds. [1][2][3] This document provides a detailed experimental protocol, data presentation in tabular format, and a workflow diagram to facilitate easy implementation and interpretation.

Introduction

1-Ethylpiperazine is a cyclic organic compound widely used as a building block in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[1][3] Its purity is a critical parameter, as impurities can affect the safety and efficacy of the final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds, making it an ideal method for assessing the purity of **1-Ethylpiperazine**. This protocol outlines a robust GC-MS method for the identification and quantification of **1-Ethylpiperazine** and its potential process-related impurities.

Experimental Protocol

This protocol is adapted from established gas chromatography methods for piperazine derivatives and incorporates standard mass spectrometry practices for reliable analysis.

Materials and Reagents

- **1-Ethylpiperazine** Sample: To be analyzed
- Reference Standards: **1-Ethylpiperazine** ($\geq 99.5\%$ purity), Piperazine, 1-Methylpiperazine, and N,N'-diethylpiperazine (as potential impurities)
- Solvent: Methanol (HPLC grade or higher)^[4]
- Inert Gas: Helium (99.999% purity) for GC carrier gas

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following instrumental parameters are recommended:

Table 1: GC-MS Instrument Parameters

| Parameter | Value |
|---------------------------|---|
| Gas Chromatograph | |
| Column | DB-17 or equivalent (50% Phenyl)-methylpolysiloxane[4] |
| Column Dimensions | 30 m length x 0.53 mm internal diameter x 1.0 µm film thickness[4] |
| Carrier Gas | Helium[4] |
| Flow Rate | 2.0 mL/min[4] |
| Injection Mode | Split (Split ratio 10:1 or as optimized) |
| Injector Temperature | 250 °C[4] |
| Injection Volume | 1.0 µL[4] |
| Oven Temperature Program | Initial: 150 °C for 10 min, Ramp: 35 °C/min to 260 °C, Hold: 2 min at 260 °C[4] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 35-350 |
| Scan Mode | Full Scan |
| Ion Source Temperature | 230 °C (or as per instrument recommendation) |
| Transfer Line Temperature | 280 °C |
| Solvent Delay | 2 minutes |

Sample and Standard Preparation

- Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of each reference standard (**1-Ethylpiperazine**, Piperazine, 1-Methylpiperazine, N,N'-diethylpiperazine) and dissolve in 100 mL of methanol.

- Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with methanol.[4]
- Sample Solution (1000 µg/mL): Accurately weigh approximately 100 mg of the **1-Ethylpiperazine** sample to be tested and dissolve in 100 mL of methanol.

GC-MS Analysis

- Equilibrate the GC-MS system with the parameters listed in Table 1.
- Perform a blank injection (methanol) to ensure the system is clean.
- Inject the working standard solution to determine the retention times and mass spectra of the main component and potential impurities.
- Inject the sample solution.
- Acquire the data.

Data Presentation and Analysis

The purity of the **1-Ethylpiperazine** sample is determined by comparing the chromatogram of the sample with that of the standard. The identification of **1-Ethylpiperazine** and its impurities is confirmed by matching their retention times and mass spectra with the reference standards. Purity is calculated using the area percent method from the total ion chromatogram (TIC).

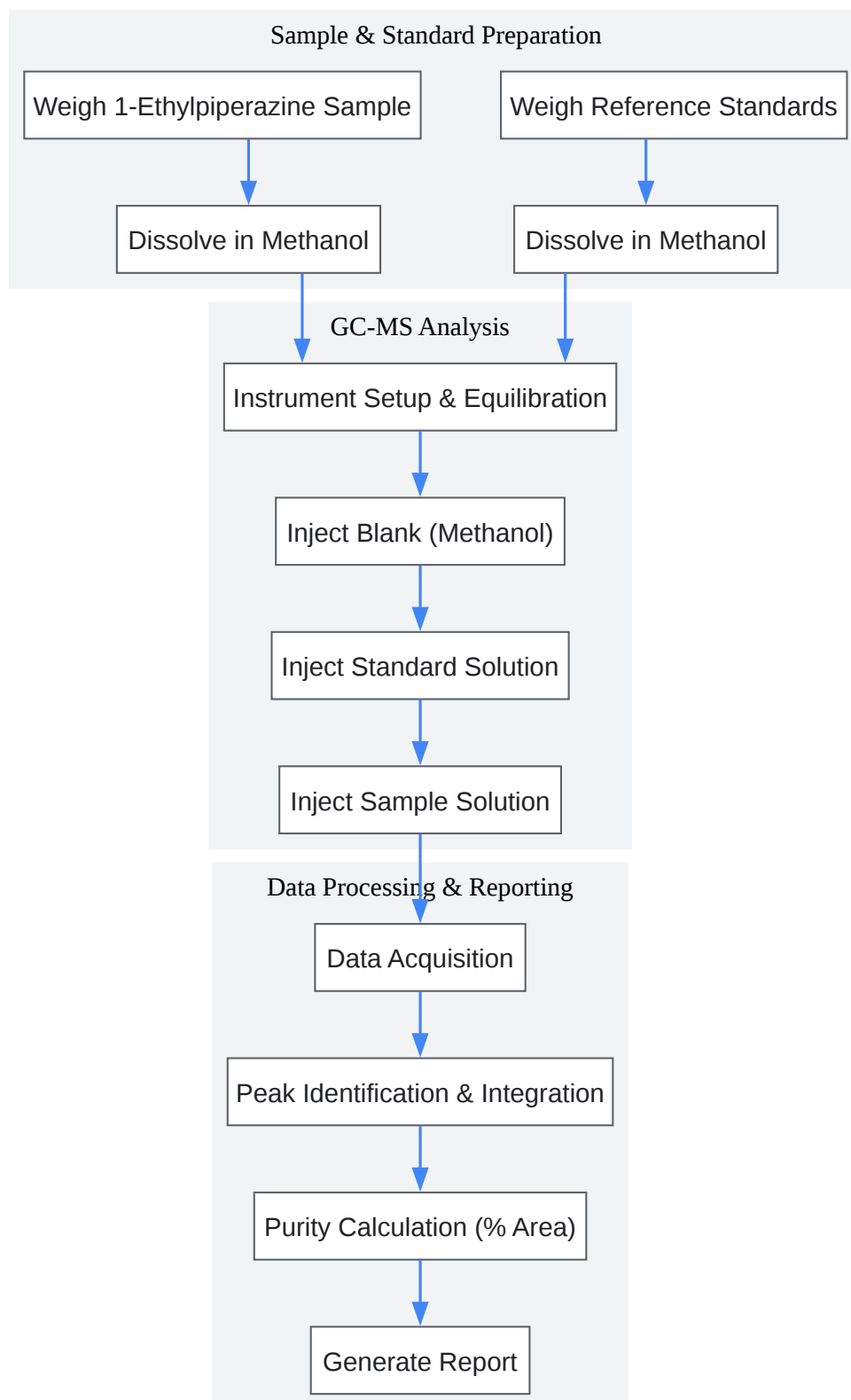
Table 2: Expected Retention Times and Key Mass Fragments

| Compound | Expected Retention Time (min) | Key Mass-to-Charge Ratios (m/z) |
|------------------------|-------------------------------|---------------------------------|
| Piperazine | ~2.8[5] | 86, 56, 43 |
| 1-Methylpiperazine | ~3.0[5] | 100, 85, 70, 58, 42[6] |
| 1-Ethylpiperazine | ~3.2[5] | 114, 99, 85, 70, 56 |
| N,N'-diethylpiperazine | >3.2 | 142, 127, 113, 84, 56 |

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.

Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis protocol for **1-Ethylpiperazine** purity.



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